4-(2,4-Dichlorophenylsulfonyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

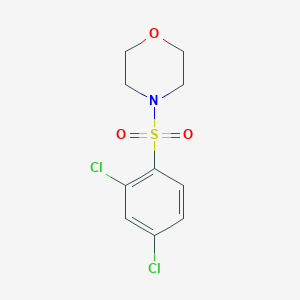

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO3S/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRPOGDSRUIIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355235 | |

| Record name | 4-(2,4-Dichlorophenylsulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74832-72-7 | |

| Record name | 4-(2,4-Dichlorophenylsulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(2,4-Dichlorophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 4-(2,4-Dichlorophenylsulfonyl)morpholine, a compound of interest in medicinal chemistry and drug development. This guide details a plausible synthetic protocol, purification methods, and a full spectroscopic analysis.

Introduction

This compound belongs to the class of sulfonamides, a key functional group in a wide array of therapeutic agents. The morpholine moiety is a prevalent scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. The combination of the 2,4-dichlorophenylsulfonyl group with the morpholine ring results in a molecule with potential for diverse biological activities, making its efficient synthesis and thorough characterization crucial for further research and development.

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic substitution reaction between 2,4-dichlorophenylsulfonyl chloride and morpholine. The reaction proceeds by the attack of the nucleophilic nitrogen atom of the morpholine ring on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the in-situ generated HCl.

Experimental Protocol

Materials:

-

2,4-Dichlorophenylsulfonyl chloride

-

Morpholine

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or isopropanol for recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Base: To this solution, add anhydrous pyridine (1.5 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2,4-dichlorophenylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled morpholine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. Combine the organic layers and wash successively with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as a crystalline solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical constant determination.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁Cl₂NO₃S |

| Molecular Weight | 296.17 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Melting Point | Not available; expected to be a solid at room temperature |

| Boiling Point | 429.5 ± 55.0 °C (Predicted)[2] |

| Density | 1.482 ± 0.06 g/cm³ (Predicted)[2] |

Spectroscopic Data (Predicted)

Due to the lack of experimentally published spectra for the target compound, the following data is predicted based on the analysis of its constituent functional groups and data from structurally similar compounds.

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the morpholine ring and the aromatic protons of the 2,4-dichlorophenyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Aromatic H (ortho to SO₂) |

| ~ 7.5 - 7.7 | dd | 1H | Aromatic H |

| ~ 7.4 - 7.6 | d | 1H | Aromatic H |

| ~ 3.7 - 3.9 | t | 4H | -CH₂-O- of morpholine |

| ~ 3.1 - 3.3 | t | 4H | -CH₂-N- of morpholine |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the carbon atoms of the morpholine ring and the dichlorinated benzene ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 - 142 | Aromatic C-SO₂ |

| ~ 130 - 135 | Aromatic C-Cl |

| ~ 128 - 132 | Aromatic CH |

| ~ 66 - 68 | -CH₂-O- of morpholine |

| ~ 46 - 48 | -CH₂-N- of morpholine |

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the sulfonyl group and the C-O and C-N bonds of the morpholine ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 1350 - 1370 | Asymmetric SO₂ stretching |

| ~ 1160 - 1180 | Symmetric SO₂ stretching |

| ~ 1110 - 1130 | C-O-C stretching of morpholine |

| ~ 1250 - 1300 | C-N stretching of morpholine |

| ~ 1560 - 1600 | Aromatic C=C stretching |

| ~ 750 - 850 | C-Cl stretching |

3.2.4. Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the sulfonamide bond and fragmentation of the morpholine and dichlorophenyl rings.

| m/z | Assignment |

| 295/297/299 | [M]⁺• Molecular ion peak (isotopic pattern due to two chlorine atoms) |

| 209/211/213 | [M - C₄H₈NO]⁺ Fragment corresponding to the 2,4-dichlorophenylsulfonyl group |

| 86 | [C₄H₈NO]⁺ Fragment corresponding to the morpholinyl group |

| 175/177 | [Cl₂C₆H₃]⁺ Fragment corresponding to the 2,4-dichlorophenyl group |

Conclusion

This technical guide outlines a robust and plausible method for the synthesis of this compound. The detailed experimental protocol and predicted characterization data provide a solid foundation for researchers and scientists working on the synthesis and development of novel sulfonamide-based compounds. The successful synthesis and thorough characterization of this molecule will enable further investigation into its potential biological activities and applications in drug discovery.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-Dichlorophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dichlorophenylsulfonyl)morpholine is a chemical compound featuring a morpholine ring attached to a dichlorinated phenylsulfonyl group. This molecule belongs to the broader class of morpholine derivatives, which are recognized for their diverse pharmacological activities and are integral components in medicinal chemistry. The morpholine moiety is often incorporated into drug candidates to enhance their pharmacokinetic profiles. This guide provides a summary of the available physicochemical data for this compound, alongside general experimental protocols relevant to its characterization. Due to the limited publicly available experimental data for this specific compound, some information is based on predictions and data from structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and potential application in research and development. The available data, primarily from predictive models, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Cl₂NO₃S | [1] |

| Molecular Weight | 296.17 g/mol | [1] |

| Predicted Boiling Point | 429.5 ± 55.0 °C | [1] |

| Predicted Density | 1.482 ± 0.06 g/cm³ | [1] |

| CAS Number | 74832-72-7 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis and characterization of similar morpholine derivatives can be adapted.

General Synthesis of N-Arylsulfonylmorpholines

The synthesis of N-arylsulfonylmorpholines, such as this compound, typically involves the reaction of morpholine with a corresponding arylsulfonyl chloride in the presence of a base.

Reaction Scheme:

Caption: General synthesis of this compound.

Methodology:

-

Dissolution: Dissolve morpholine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel.

-

Addition of Base: Add a base, typically a tertiary amine like triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2,4-dichlorophenylsulfonyl chloride in the same solvent to the morpholine solution, usually at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction: Stir the reaction mixture for a period of time, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride salt and other aqueous-soluble impurities.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Physicochemical Characterization Workflow

The following diagram outlines a typical workflow for the physicochemical characterization of a synthesized compound like this compound.

Caption: Experimental workflow for physicochemical characterization.

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound in the available literature, the morpholine scaffold is a well-established pharmacophore. Morpholine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The dichlorophenylsulfonyl moiety can also contribute to biological activity, often through interactions with specific enzyme active sites.

Given the structural motifs, a logical starting point for investigating the biological activity of this compound would be to screen it in assays related to kinase inhibition, as many kinase inhibitors feature similar sulfonamide and aromatic functionalities.

The following diagram illustrates a hypothetical signaling pathway that could be investigated, based on the activities of other phenylsulfonyl and morpholine-containing compounds.

Caption: Hypothetical signaling pathway for biological investigation.

Conclusion

This compound is a compound with predicted physicochemical properties that suggest it is a stable, high-boiling point solid. While experimental data is currently lacking in the public domain, established synthetic and analytical protocols for related morpholine derivatives can be readily applied to further characterize this molecule. Its structural features, combining the privileged morpholine scaffold with a dichlorophenylsulfonyl group, make it an interesting candidate for screening in various biological assays, particularly those targeting protein kinases. Further research is warranted to elucidate its precise physicochemical properties, biological activities, and potential therapeutic applications.

References

"4-(2,4-Dichlorophenylsulfonyl)morpholine mechanism of action"

An In-depth Technical Guide on the Core Mechanism of Action of 4-(2,4-Dichlorophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action for this compound, a compound of interest in contemporary oncological research. While direct comprehensive studies on this specific molecule are not extensively published, a robust mechanistic framework can be inferred from closely related 4-(phenylsulfonyl)morpholine derivatives that have demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC). The core mechanism is believed to involve the induction of endoplasmic reticulum (ER) stress, which subsequently triggers a cascade of tumor-suppressive signaling pathways, culminating in cell-cycle arrest and apoptosis. This document provides a detailed overview of these pathways, relevant quantitative data from analogous compounds, and the experimental protocols utilized in their elucidation.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous biologically active compounds.[1][2][3] The sulfonamide group, when attached to a phenyl ring, also contributes significantly to the pharmacological profile of many drugs. The combination of these moieties in the 4-(phenylsulfonyl)morpholine framework has given rise to a class of compounds with promising anti-cancer potential. This guide focuses on the 2,4-dichloro substituted variant, leveraging data from analogous structures to postulate its mechanism of action.

Proposed Core Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress

The primary mechanism of action for 4-(phenylsulfonyl)morpholine derivatives is the induction of endoplasmic reticulum (ER) stress.[4] The ER is a critical organelle responsible for protein synthesis, folding, and transport, as well as calcium homeostasis.[5] The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state of stress, leading to the activation of a complex signaling network known as the Unfolded Protein Response (UPR).[6][7] While initially a pro-survival response, sustained or overwhelming ER stress can pivot towards pro-apoptotic signaling, a mechanism that can be exploited for cancer therapy.[7]

Key Signaling Pathways

The induction of ER stress by 4-(phenylsulfonyl)morpholine derivatives activates multiple downstream tumor-suppressive signaling pathways.[4]

Unfolded Protein Response (UPR)

The UPR is a primary response to ER stress, initiated by three main sensor proteins: PERK, IRE1, and ATF6.[6] The goal of the UPR is to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins to aid in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, under chronic stress, the UPR can activate apoptotic pathways.[7]

p53 Pathway

The tumor suppressor protein p53 plays a crucial role in cellular response to stress, including ER stress.[8][9] Activation of the p53 pathway can lead to cell-cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[8] The 4-(phenylsulfonyl)morpholine derivatives have been shown to engage this pathway as a consequence of ER stress.[4]

G2/M Checkpoint and E2F Targets

A critical consequence of the signaling cascade initiated by ER stress and p53 activation is the arrest of the cell cycle at the G2/M checkpoint.[2][4] This prevents cells with damaged DNA or other cellular stress from entering mitosis. This checkpoint is regulated by a complex interplay of cyclin-dependent kinases (CDKs) and their regulatory partners.[2] The involvement of E2F targets further suggests a broader impact on cell cycle regulation and DNA replication.[4]

The culmination of these pathway activations—UPR, p53, and G2/M checkpoint—is the induction of apoptosis, or programmed cell death, in cancer cells.[4]

Quantitative Data

Quantitative data for the specific this compound is not currently available in the public domain. However, data from a closely related and potent 4-(phenylsulfonyl)morpholine derivative, designated GL24 (4m), provides a strong indication of the expected potency.[4]

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| GL24 (4m) | MDA-MB-231 (TNBC) | Cell Viability | IC50 | 0.90 µM | [4] |

Experimental Protocols

The following experimental protocols are based on the methodologies used to elucidate the mechanism of action of analogous 4-(phenylsulfonyl)morpholine derivatives.[4]

Cell Viability Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

-

Procedure:

-

Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Transcriptomic Analysis (RNA-Seq)

-

Objective: To identify global changes in gene expression following compound treatment.

-

Procedure:

-

Cells are treated with the compound at a specific concentration (e.g., IC50 value) for a defined time.

-

Total RNA is extracted from treated and untreated (control) cells.

-

The quality and quantity of RNA are assessed.

-

RNA sequencing libraries are prepared, which may include mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

The libraries are sequenced using a high-throughput sequencing platform.

-

The resulting sequencing data is aligned to a reference genome, and differential gene expression analysis is performed.

-

Bioinformatic Analyses

-

Objective: To identify the biological pathways and processes affected by the compound.

-

Procedure:

-

Gene Ontology (GO) Analysis: Differentially expressed genes are analyzed to identify enrichment in GO terms related to biological processes, molecular functions, and cellular components.

-

Gene Set Enrichment Analysis (GSEA): This computational method determines whether a predefined set of genes shows statistically significant, concordant differences between two biological states (e.g., treated vs. untreated).

-

Kyoto Encyclopedia of Genes and Genomes (KEGG) Analysis: This analysis maps the differentially expressed genes to KEGG pathways to identify affected signaling and metabolic pathways.

-

Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling cascade for this compound.

Experimental Workflow Diagram

Caption: Workflow for elucidating the mechanism of action.

Conclusion

Based on the evidence from closely related 4-(phenylsulfonyl)morpholine derivatives, the mechanism of action of this compound is proposed to be the induction of ER stress in cancer cells. This leads to the activation of multiple tumor-suppressive pathways, including the UPR, p53 pathway, and G2/M checkpoint, ultimately resulting in apoptosis. This multi-pathway regulation presents a promising strategy for overcoming the complexity and heterogeneity of cancers like TNBC. Further direct experimental validation on this compound is warranted to confirm and expand upon these findings.

References

- 1. Effect of Common ER Stress-Inducing Drugs on the Growth and Lipid Phenotypes of Chlamydomonas and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Centrosome-associated regulators of the G2/M checkpoint as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Regulation of Endoplasmic Reticulum Stress in Cancer: Special Focuses on Luteolin Patents [mdpi.com]

- 6. A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer drugs for the modulation of endoplasmic reticulum stress and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell fate regulation governed by p53: Friends or reversible foes in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Unexplored Potential of 4-(2,4-Dichlorophenylsulfonyl)morpholine: A Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to improve the pharmacokinetic profiles of drug candidates and contribute to a wide array of biological activities.[1][2] Its incorporation into molecular scaffolds can enhance solubility, metabolic stability, and target binding.[3] The synthesis of morpholine derivatives is an active area of research, with a continuous exploration of their potential in treating various diseases, including cancer, inflammation, and infectious diseases.[1][4] This technical guide focuses on a specific, yet under-explored derivative, 4-(2,4-Dichlorophenylsulfonyl)morpholine, providing a comprehensive overview of its synthesis, potential biological activities, and a prospective structure-activity relationship (SAR) analysis based on closely related analogs. While direct and extensive research on this particular molecule is limited in publicly available literature, this paper aims to build a foundational understanding to stimulate further investigation into its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound can be readily achieved through a nucleophilic substitution reaction. The general and well-established method for preparing N-arylsulfonylmorpholines involves the reaction of the corresponding arylsulfonyl chloride with morpholine in the presence of a base.[5][6]

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of analogous N-arylsulfonylmorpholines.[5][6]

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dichlorobenzenesulfonyl chloride (1 equivalent) in a suitable inert solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2).

-

Addition of Morpholine: To the stirred solution, add morpholine (1.1 equivalents) dropwise at room temperature.

-

Addition of Base: Following the addition of morpholine, add a base such as triethylamine (1.2 equivalents) to scavenge the hydrochloric acid byproduct.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (typically 16-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The residue is redissolved in a water-immiscible organic solvent (e.g., dichloromethane) and washed sequentially with water and a dilute acid solution (e.g., 2N HCl) to remove any unreacted morpholine and base.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is evaporated. The crude product can be further purified by crystallization from a suitable solvent system (e.g., dichloromethane-hexane) to yield the final product, this compound.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies for a series of this compound analogs are not available, we can infer potential relationships based on studies of the closely related compound, 4-(phenylsulfonyl)morpholine, and general principles of medicinal chemistry.[5] The primary areas for structural modification to explore the SAR would be the phenyl ring and the morpholine ring.

Hypothetical SAR Exploration

Caption: Key areas for SAR exploration of 4-(phenylsulfonyl)morpholine derivatives.

Analysis of the Phenyl Ring Substitution:

The 2,4-dichloro substitution on the phenyl ring is expected to significantly influence the electronic and lipophilic properties of the molecule compared to the unsubstituted 4-(phenylsulfonyl)morpholine.

-

Electronic Effects: The chlorine atoms are electron-withdrawing groups, which will decrease the electron density of the phenyl ring and potentially affect the strength of the sulfonyl group's interaction with biological targets.

-

Lipophilicity: The addition of two chlorine atoms will increase the lipophilicity of the compound. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and improved biological activity. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

-

Steric Effects: The position of the chlorine atoms (ortho and para) will introduce steric bulk, which could either promote or hinder binding to a target protein, depending on the topology of the binding site.

Analysis of the Morpholine Ring:

The morpholine ring itself is a key pharmacophore. Its chair conformation and the presence of the oxygen atom can participate in hydrogen bonding and other non-covalent interactions within a biological target. Modifications to the morpholine ring, such as the introduction of substituents, could be explored to probe the steric and electronic requirements of the binding site.

Potential Biological Activities and Experimental Protocols

Based on the activity of 4-(phenylsulfonyl)morpholine, a primary area of investigation for this compound would be in the realm of antimicrobial research, specifically as a modulator of antibiotic activity.[5]

Antimicrobial Modulation Activity

The unsubstituted analog, 4-(phenylsulfonyl)morpholine, was found to have no intrinsic antimicrobial activity at concentrations up to 1024 µg/mL. However, it demonstrated a significant ability to potentiate the activity of aminoglycoside antibiotics against multi-drug resistant strains of Pseudomonas aeruginosa.[5] This suggests a potential mechanism of action involving the disruption of bacterial resistance mechanisms, such as efflux pumps or enzymatic inactivation of antibiotics.

Table 1: Antimicrobial Modulation Activity of 4-(Phenylsulfonyl)morpholine

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic + 4-(Phenylsulfonyl)morpholine (128 µg/mL) | Fold Reduction in MIC |

| P. aeruginosa 03 | Amikacin | 312.5 | 39.06 | 8 |

Data extracted from a study on 4-(phenylsulfonyl)morpholine.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Synergy Testing

This protocol is based on the methodology used to evaluate the antimicrobial and modulatory activity of 4-(phenylsulfonyl)morpholine.[5]

-

Bacterial Strains: Obtain standard and multi-drug resistant strains of relevant bacteria (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa).

-

Preparation of Inoculum: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized turbidity, typically corresponding to a concentration of 10^8 CFU/mL.

-

MIC Determination:

-

Perform a serial two-fold dilution of this compound in a 96-well microtiter plate.

-

Add the standardized bacterial inoculum to each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Synergy Testing (Checkerboard Assay):

-

Prepare a 96-well microtiter plate with serial dilutions of this compound along the x-axis and a selected antibiotic (e.g., amikacin, gentamicin) along the y-axis.

-

Add the standardized bacterial inoculum to all wells.

-

Incubate the plates as described for the MIC assay.

-

Determine the MIC of the antibiotic in the presence of various concentrations of the test compound. A significant reduction in the MIC of the antibiotic in the presence of the compound indicates synergistic activity.

-

Workflow for Antimicrobial Synergy Testing

Caption: Experimental workflow for assessing antimicrobial synergy.

Conclusion and Future Directions

While this compound remains a largely uncharacterized compound, its structural similarity to molecules with known biological activities suggests it is a promising candidate for further investigation. The straightforward synthesis allows for the generation of a library of analogs to perform comprehensive SAR studies. Based on the activity of the parent compound, 4-(phenylsulfonyl)morpholine, the most immediate area for exploration is its potential as an antibiotic modulator against multi-drug resistant bacteria. The increased lipophilicity and altered electronic properties conferred by the 2,4-dichloro substitution may lead to enhanced activity. Future research should focus on the synthesis and in vitro screening of this compound and its derivatives, followed by mechanistic studies to elucidate its mode of action and potential molecular targets. Such studies will be crucial in unlocking the therapeutic potential of this intriguing morpholine derivative.

References

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

Unraveling the Therapeutic Potential of 4-(2,4-Dichlorophenylsulfonyl)morpholine: A Technical Guide to Putative Biological Targets

Introduction

4-(2,4-Dichlorophenylsulfonyl)morpholine is a synthetic organic compound characterized by a morpholine ring attached to a dichlorinated phenylsulfonyl group. While direct and extensive research on the specific biological targets of this molecule is not widely available in public literature, its structural motifs—the morpholine ring and the dichlorophenylsulfonyl group—are present in numerous pharmacologically active agents. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the potential biological targets and activities of this compound by extrapolating from data on structurally related compounds. This document summarizes known quantitative data, details relevant experimental protocols, and provides visualizations of associated signaling pathways to guide future research and hypothesis generation for this compound of interest.

Extrapolated Biological Activities and Potential Targets

Based on the known bioactivities of its core components, this compound is hypothesized to possess therapeutic potential in several areas, most notably in oncology and infectious diseases.

Anticancer Activity

The sulfonylmorpholine scaffold is a recognized pharmacophore in the development of anticancer agents. Structurally similar compounds have demonstrated significant cytotoxic and cytostatic effects against a variety of cancer cell lines.

Potential Mechanisms of Action:

-

Induction of Endoplasmic Reticulum (ER) Stress: Derivatives of 4-(phenylsulfonyl)morpholine have been shown to induce ER stress-dependent tumor-suppressive signals. This leads to the activation of the unfolded protein response (UPR), which can trigger cell-cycle arrest and apoptosis in cancer cells.

-

Kinase Inhibition: The morpholine ring is a common feature in many kinase inhibitors. It can form crucial hydrogen bonds within the ATP-binding pocket of various kinases, leading to the inhibition of signaling pathways that are often dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.

-

Induction of Apoptosis: Many morpholine-containing compounds exert their anticancer effects by inducing programmed cell death (apoptosis). This is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Antimicrobial and Antibiotic Modulation Activity

While some sulfonylmorpholine compounds may not exhibit potent direct antimicrobial activity, they can act as modulators of antibiotic efficacy, particularly against multidrug-resistant bacterial strains.

Potential Mechanisms of Action:

-

Synergistic Effects with Aminoglycosides: 4-(Phenylsulfonyl)morpholine has been observed to enhance the activity of aminoglycoside antibiotics against Gram-negative bacteria. The precise mechanism is not fully elucidated but may involve disruption of the bacterial cell envelope or inhibition of efflux pumps.

Quantitative Data on Structurally Related Compounds

To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the in vitro activity of various morpholine and sulfonylmorpholine derivatives against cancer cell lines.

| Compound Class/Name | Cell Line | Assay Type | IC50 (µM) | Reference |

| 4-(Phenylsulfonyl)morpholine Derivative (GL24) | MDA-MB-231 | Cell Viability | 0.90 | --INVALID-LINK-- |

| Morpholine-substituted Quinazoline (AK-3) | A549 | Cytotoxicity | 10.38 ± 0.27 | --INVALID-LINK-- |

| Morpholine-substituted Quinazoline (AK-3) | MCF-7 | Cytotoxicity | 6.44 ± 0.29 | --INVALID-LINK-- |

| Morpholine-substituted Quinazoline (AK-3) | SHSY-5Y | Cytotoxicity | 9.54 ± 0.15 | --INVALID-LINK-- |

| Morpholine-substituted Quinazoline (AK-10) | A549 | Cytotoxicity | 8.55 ± 0.67 | --INVALID-LINK-- |

| Morpholine-substituted Quinazoline (AK-10) | MCF-7 | Cytotoxicity | 3.15 ± 0.23 | --INVALID-LINK-- |

| Morpholine-substituted Quinazoline (AK-10) | SHSY-5Y | Cytotoxicity | 3.36 ± 0.29 | --INVALID-LINK-- |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound at its IC50 concentration for 24-48 hours. Lyse the cells with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of kinase activity.

Materials:

-

Recombinant kinase (e.g., a kinase implicated in a relevant cancer pathway)

-

Kinase-specific substrate

-

ATP

-

This compound

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Plate Preparation: Add the diluted compound to the wells of the 384-well plate. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.

-

Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualization of Potential Signaling Pathways and Workflows

To visually represent the potential mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.

An In-depth Technical Guide to the Research Landscape of 4-(2,4-Dichlorophenylsulfonyl)morpholine (CAS: 74832-72-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dichlorophenylsulfonyl)morpholine (CAS number 74832-72-7) is a synthetic organic compound featuring a central morpholine ring attached to a 2,4-dichlorophenylsulfonyl group. While direct and extensive research on this specific molecule is limited, its structural components—the sulfonamide and morpholine moieties—are well-established pharmacophores in medicinal chemistry. This guide provides a comprehensive overview of the research surrounding this compound, its close analogs, and its potential applications, with a focus on its roles in antimicrobial and anticancer research, as well as its utility as a building block in targeted protein degradation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 74832-72-7 | N/A |

| Molecular Formula | C₁₀H₁₁Cl₂NO₃S | [1] |

| Molecular Weight | 296.17 g/mol | [1] |

| Boiling Point | 429.5 ± 55.0 °C (Predicted) | [1] |

| Density | 1.482 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | ≥98% (Commercially available) | [2] |

Synthesis

General Synthetic Approach

The synthesis of this compound would likely proceed via the reaction of morpholine with 2,4-dichlorobenzenesulfonyl chloride in an appropriate solvent, with a base to neutralize the hydrochloric acid byproduct.

Experimental Workflow: General Synthesis of N-Arylsulfonylmorpholines

Caption: General synthetic workflow for this compound.

Antimicrobial Activity: Antibiotic Modulation

Research on the closely related analog, 4-(phenylsulfonyl)morpholine, has demonstrated its potential as an antibiotic modulator, particularly against multidrug-resistant bacterial strains.[3][4] While this analog itself does not exhibit significant direct antimicrobial activity, it can enhance the efficacy of existing antibiotics.

Quantitative Data: Minimum Inhibitory Concentration (MIC) Modulation

The modulatory effect of 4-(phenylsulfonyl)morpholine on the MIC of various aminoglycoside antibiotics against a multi-resistant strain of Pseudomonas aeruginosa is summarized in Table 2.

Table 2: Modulating Activity of 4-(Phenylsulfonyl)morpholine on Aminoglycoside MICs against P. aeruginosa 03

| Antibiotic | MIC (µg/mL) without Modulator | MIC (µg/mL) with 4-(Phenylsulfonyl)morpholine (128 µg/mL) | Fold Reduction in MIC | Reference |

| Amikacin | 312.5 | 39.06 | 8 | [3] |

| Gentamicin | 1250 | 78.12 | 16 | [3] |

| Neomycin | >1024 | >1024 | - | [3] |

Experimental Protocol: MIC and Antibiotic Modulation Assay

The following protocol is based on the methodology described for 4-(phenylsulfonyl)morpholine.[3]

-

Bacterial Strains and Culture Conditions: Multi-drug resistant strains of bacteria (e.g., P. aeruginosa, E. coli, S. aureus) are grown in Brain Heart Infusion (BHI) broth.

-

Preparation of Inoculum: A bacterial suspension is prepared in BHI broth to a concentration of 10⁵ colony-forming units (CFU)/mL.

-

MIC Determination of the Modulating Compound:

-

A 96-well microtiter plate is used.

-

Serial dilutions of 4-(phenylsulfonyl)morpholine are prepared in the wells, with final concentrations typically ranging from 8 to 1024 µg/mL.

-

100 µL of the bacterial inoculum is added to each well.

-

The plate is incubated at 35°C for 24 hours.

-

The MIC is determined as the lowest concentration that inhibits visible bacterial growth, often assessed using a viability indicator like resazurin.

-

-

Antibiotic Modulation Assay:

-

The modulating compound is used at a sub-inhibitory concentration (e.g., MIC/8, which was 128 µg/mL in the cited study).[3]

-

Serial dilutions of the antibiotic (e.g., amikacin, gentamicin) are prepared in a 96-well plate containing the modulating compound at its sub-inhibitory concentration.

-

100 µL of the bacterial inoculum is added to each well.

-

A control plate with serial dilutions of the antibiotic without the modulating compound is also prepared.

-

Plates are incubated at 35°C for 24 hours.

-

The MIC of the antibiotic in the presence and absence of the modulating compound is determined.

-

Anticancer Research: Insights from a Phenylsulfonyl Morpholine Derivative

A derivative of 4-(phenylsulfonyl)morpholine, designated as GL24, has been identified as a potent inhibitor of triple-negative breast cancer (TNBC) cells.[5][6] This research provides valuable insights into the potential anticancer applications of compounds with this core structure.

Quantitative Data: In Vitro Anticancer Activity of GL24

Table 3: Half-maximal Inhibitory Concentration (IC₅₀) of GL24

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.90 | [5] |

Mechanism of Action: Induction of ER Stress and Apoptosis

Transcriptomic analysis of TNBC cells treated with GL24 revealed the induction of multiple endoplasmic reticulum (ER) stress-dependent tumor-suppressive signaling pathways.[5] This ultimately leads to cell cycle arrest and apoptosis.

Signaling Pathway: GL24-Induced Apoptosis in TNBC Cells

Caption: Proposed signaling pathway of GL24 in TNBC cells.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The following is a general protocol for determining the IC₅₀ of a compound like GL24 in cancer cell lines.

-

Cell Culture: TNBC cells (e.g., MDA-MB-231) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., GL24) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Application as a Building Block in Targeted Protein Degradation

This compound is commercially available as a "Protein Degrader Building Block," suggesting its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.

Role in PROTACs

A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two ligands. The morpholine and dichlorophenylsulfonyl moieties of this compound could potentially be incorporated into the linker or serve as a scaffold for the attachment of the target-binding and E3 ligase-binding ligands. The physicochemical properties of the linker, such as its length, rigidity, and solubility, are critical for the efficacy of the PROTAC.[7][8]

Logical Relationship: PROTAC Components and Function

Caption: The role of a linker in PROTAC-mediated protein degradation.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, primarily as a scaffold or building block for the development of novel therapeutic agents. While direct research on this specific molecule is sparse, studies on its close analogs have demonstrated promising activities in antibiotic modulation and cancer therapy. The investigation of the 4-(phenylsulfonyl)morpholine derivative GL24 has elucidated a potential mechanism of action against triple-negative breast cancer through the induction of ER stress. Furthermore, its classification as a protein degrader building block highlights its relevance in the expanding field of targeted protein degradation. Future research should focus on the synthesis and biological evaluation of novel compounds derived from this compound to fully explore its therapeutic potential.

References

- 1. This compound CAS#: 74832-72-7 [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 4-(2,4-Dichlorophenylsulfonyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The morpholine ring is a privileged scaffold in medicinal chemistry, known to be a core component in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] The incorporation of a sulfonyl group can further enhance the biological profile of these molecules. This technical guide outlines a proposed preliminary biological screening for the novel compound, 4-(2,4-Dichlorophenylsulfonyl)morpholine, based on the known activities of structurally similar molecules, particularly 4-(phenylsulfonyl)morpholine and other morpholine-containing agents. While direct experimental data for the title compound is not yet available, this document provides a comprehensive framework for its initial evaluation.

Proposed Biological Screening Assays

Based on the established activities of morpholine sulfonyl derivatives, a preliminary biological screening of this compound should focus on its potential antimicrobial and antifungal properties.

Antimicrobial Activity Screening

The initial screening should assess the compound's ability to inhibit the growth of a panel of clinically relevant bacterial strains.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | >1024 |

| Bacillus subtilis | Gram-positive | 512 |

| Escherichia coli | Gram-negative | >1024 |

| Pseudomonas aeruginosa | Gram-negative | >1024 |

| Klebsiella pneumoniae | Gram-negative | >1024 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate to achieve a range of test concentrations.

-

Incubation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye.

Antibiotic Modulation Activity

Given that 4-(phenylsulfonyl)morpholine has shown the ability to modulate the activity of antibiotics against multi-drug resistant strains, it is crucial to investigate this potential for the dichlorinated analog.[3][4]

Table 2: Hypothetical Fractional Inhibitory Concentration (FIC) Index for this compound in combination with Amikacin against P. aeruginosa.

| Compound | MIC alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |

| This compound | >1024 | 128 | - | - |

| Amikacin | 256 | 32 | 0.125 | Synergistic |

Experimental Protocol: Checkerboard Assay for Synergy Testing

-

Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the rows and serial dilutions of the antibiotic (e.g., Amikacin) along the columns.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension of a multi-drug resistant strain, such as P. aeruginosa, to a final concentration of 5 x 10^5 CFU/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic.

Antifungal Activity Screening

Morpholine derivatives are known to possess antifungal properties, often by targeting the ergosterol biosynthesis pathway.[5]

Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Data for this compound against various fungal strains.

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | 64 | 128 |

| Candida tropicalis | 128 | 256 |

| Candida krusei | 256 | >256 |

| Aspergillus niger | 128 | 256 |

| Cryptococcus neoformans | 64 | 128 |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Fungal Inoculum Preparation: Fungal strains are grown on Sabouraud Dextrose Agar (SDA) and then suspended in RPMI-1640 medium to a concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Compound Preparation: Serial dilutions of this compound are prepared in RPMI-1640 medium in a 96-well plate.

-

Incubation: An equal volume of the fungal inoculum is added to each well, and the plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

-

MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is subcultured onto SDA plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Visualizations

Experimental Workflow

Caption: Workflow for the preliminary biological screening of this compound.

Potential Mechanism of Action: Ergosterol Biosynthesis Pathway

Caption: The ergosterol biosynthesis pathway, a potential target for morpholine-based antifungal agents.

This technical guide provides a structured approach for the preliminary biological screening of this compound. The proposed assays are based on the known biological activities of related morpholine sulfonyl compounds. The initial focus on antimicrobial, antibiotic modulation, and antifungal activities will provide a solid foundation for understanding the potential therapeutic applications of this novel compound. Positive results from this preliminary screening would warrant further investigation into its mechanism of action, toxicity profile, and in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle, a six-membered ring containing both an oxygen and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have cemented its role as a cornerstone in the design of novel therapeutics across a wide array of disease areas.[1][2][3] The morpholine moiety is not merely a passive solubilizing group; it often acts as a key pharmacophoric element, directly contributing to target binding and influencing the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4] This technical guide provides a comprehensive overview of recent advancements in the application of novel morpholine derivatives in drug discovery, with a focus on their synthesis, mechanism of action, and therapeutic potential.

The Versatility of the Morpholine Ring in Drug Design

The strategic incorporation of a morpholine ring can significantly enhance the drug-like properties of a molecule. Its saturated, non-planar chair or boat conformation allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[4] Furthermore, the nitrogen atom's basicity (pKa ≈ 8.4) is often attenuated by the electron-withdrawing effect of the oxygen atom, which can be advantageous in modulating a compound's overall physicochemical profile and improving its oral bioavailability.[5]

The morpholine scaffold has been successfully integrated into drugs targeting a diverse range of therapeutic areas, including:

-

Oncology: As seen in PI3K/mTOR inhibitors like Gedatolisib (PKI-587), the morpholine ring plays a critical role in binding to the kinase hinge region.[1]

-

Neurodegenerative Diseases: The ability of morpholine-containing compounds to cross the blood-brain barrier makes them attractive candidates for treating conditions like Alzheimer's and Parkinson's disease.[1][6][7]

-

Inflammation: Morpholine derivatives have demonstrated potent anti-inflammatory effects through the inhibition of key inflammatory mediators.

-

Infectious Diseases: The scaffold is present in various antibacterial and antifungal agents, contributing to their efficacy.[8][9]

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of representative novel morpholine derivatives across various therapeutic areas, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Novel Morpholine Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Gedatolisib (PKI-587) | Various | PI3K/mTOR inhibitor | Sub-nanomolar | [1] |

| AK-3 | A549 (Lung) | Cytotoxic | 10.38 ± 0.27 | [10] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [10] | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [10] | ||

| AK-10 | A549 (Lung) | Cytotoxic | 8.55 ± 0.67 | [10] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [10] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [10] | ||

| Compound 10e | A549 (Lung) | mTOR inhibitor | 0.033 ± 0.003 | [11] |

| Compound 10h | MCF-7 (Breast) | mTOR inhibitor | 0.087 ± 0.007 | [11] |

| Compound 5h | HT-29 (Colon) | VEGFR-2 inhibitor | 0.049 ± 0.002 | [12] |

| Compound 5j | HT-29 (Colon) | VEGFR-2 inhibitor | 0.098 ± 0.011 | [12] |

Table 2: Activity of Morpholine Derivatives in Neurodegenerative Disease Models

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 56a | Acetylcholinesterase (AChE) | 0.065 ± 0.002 | [1] |

| Monoamine Oxidase B (MAO-B) | 0.0772 ± 0.003 | [1] | |

| Compound 56b | Acetylcholinesterase (AChE) | 0.084 ± 0.003 | [1] |

| Compound 53g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | [1] |

| Butyrylcholinesterase (BuChE) | 28.37 ± 1.85 | [1] | |

| Compound 4g | Acetylcholinesterase (AChE) | 0.027 ± 0.001 | [13] |

| Monoamine Oxidase B (MAO-B) | 0.114 ± 0.003 | [13] | |

| Compound 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | [14] |

| Butyrylcholinesterase (BuChE) | 28.37 ± 1.85 | [14] |

Table 3: Anti-inflammatory Activity of Novel Morpholine Derivatives

| Compound ID | Assay | IC50 (mM) | Reference |

| Compound 5c | iNOS Inhibition | 0.12 ± 0.00 | [15] |

| Compound 3k | iNOS Inhibition | 0.22 ± 0.02 | [15] |

| Compound 5f | iNOS Inhibition | 0.25 ± 0.05 | [15] |

| Compound 6d | iNOS Inhibition | 0.44 ± 0.04 | [15] |

Table 4: Antimicrobial Activity of Novel Morpholine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | Mycobacterium smegmatis | 15.6 | [16] |

| Compound 24 | Vibrio cholerae | 6.25 | [8] |

| Pseudomonas aeruginosa | 6.25 | [8] | |

| Compound 26 | Staphylococcus aureus | 6.25 | [8] |

| Bacillus subtilis | 6.25 | [8] | |

| Compound 3 | Enterococcus hirae | 3.125 | [17] |

| Enterococcus faecium | 3.125 | [17] | |

| Enterococcus durans | 3.125 | [17] | |

| Enterococcus gallinarum | 3.125 | [17] |

Key Signaling Pathways Modulated by Morpholine Derivatives

Morpholine derivatives have been shown to modulate several critical signaling pathways implicated in disease pathogenesis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several morpholine-containing compounds have been developed as potent inhibitors of this pathway.[1]

Wnt Signaling Pathway

The Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various cancers, particularly colorectal cancer.[18]

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development, and its reactivation in adults is associated with the development of certain cancers.[9][19][20]

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful synthesis and evaluation of novel morpholine derivatives.

General Synthesis of a Morpholine-Containing Anticancer Agent

This protocol describes a general multi-step synthesis for a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives.[21]

Step 1: Synthesis of (4-benzoyl-phenoxy)-acetic acid hydrazides

-

A mixture of the appropriate (4-hydroxy-aryl)-aryl-methanone, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed for 12-15 hours.

-

The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting ester is then refluxed with hydrazine hydrate in ethanol for 8-10 hours.

-

The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the hydrazide.

Step 2: Synthesis of 4-benzyl-morpholine-2-carboxylic acid

-

A solution of the appropriate amino acid in water is treated with a solution of sodium hydroxide.

-

Benzyl bromide is added dropwise, and the mixture is stirred at room temperature for 24 hours.

-

The reaction mixture is extracted with diethyl ether, and the aqueous layer is acidified with hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and dried to give the N-benzylated amino acid.

-

The N-benzylated amino acid is then reacted with an appropriate cyclizing agent to form the morpholine ring.

Step 3: Coupling Reaction

-

To a solution of the (4-benzoyl-phenoxy)-acetic acid hydrazide and 4-benzyl-morpholine-2-carboxylic acid in dichloromethane, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is added.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography to afford the final morpholine derivative.

In Vitro Biological Evaluation

This assay is used to determine the ability of a compound to inhibit the activity of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine.[6][22][23]

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for colorimetric detection

-

Phosphate buffer (pH 8.0)

-

Test compounds and a positive control (e.g., Donepezil)

-

-

Procedure:

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

-

The absorbance is measured at 412 nm every 10 seconds for 3 minutes using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[16][24][25]

-

Cell Culture:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Procedure:

-

Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3][5][26][27][28]

-

Method: Broth microdilution method.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Conclusion

The morpholine scaffold continues to be a highly valuable and versatile component in the drug discovery toolbox. Its favorable physicochemical and pharmacokinetic properties, coupled with its ability to serve as a key pharmacophore, have led to the development of a multitude of successful and promising drug candidates. The examples and protocols provided in this guide highlight the broad applicability of morpholine derivatives and underscore the ongoing potential for innovation in this area. As our understanding of disease biology deepens, the rational design of novel morpholine-containing molecules will undoubtedly continue to yield new and effective therapies for a wide range of human diseases.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. woah.org [woah.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]

- 12. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wnt signaling contributes to withdrawal symptoms from opioid receptor activation induced by morphine exposure or chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Small-molecule Articles | Smolecule [smolecule.com]

- 21. sciforum.net [sciforum.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. bosterbio.com [bosterbio.com]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. integra-biosciences.com [integra-biosciences.com]

- 27. Methods | MI [microbiology.mlsascp.com]

- 28. apec.org [apec.org]

Spectroscopic and Synthetic Profile of 4-(2,4-Dichlorophenylsulfonyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the compound 4-(2,4-Dichlorophenylsulfonyl)morpholine. Due to the limited availability of public domain experimental data for this specific molecule, this document presents a predictive and illustrative analysis based on established principles of organic chemistry and spectroscopy. The data and protocols herein are intended to serve as a reference and a guide for the synthesis, characterization, and further investigation of this and structurally related compounds.

Compound Overview

Chemical Structure:

Caption: Chemical Identity of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | Ar-H (H6) |

| 7.55 | dd | 1H | Ar-H (H5) |

| 7.45 | d | 1H | Ar-H (H3) |

| 3.80 | t | 4H | -N-CH₂- (Morpholine) |

| 3.20 | t | 4H | -O-CH₂- (Morpholine) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 139.0 | Ar-C (C-Cl) |

| 136.5 | Ar-C (C-S) |

| 133.0 | Ar-C (C-Cl) |

| 131.0 | Ar-CH |

| 128.0 | Ar-CH |

| 127.5 | Ar-CH |

| 66.5 | -O-CH₂- (Morpholine) |

| 46.0 | -N-CH₂- (Morpholine) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2980-2850 | Medium | C-H stretch (Aliphatic) |

| 1350-1330 | Strong | S=O stretch (Asymmetric, Sulfonamide) |

| 1170-1150 | Strong | S=O stretch (Symmetric, Sulfonamide) |

| 1120-1080 | Strong | C-O-C stretch (Ether) |

| 830-810 | Strong | C-H bend (Aromatic, para-disubstituted) |

| 770-730 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 295/297/299 | 60/40/6 | [M]⁺ (Molecular ion, showing isotopic pattern for 2 Cl) |

| 209/211 | 100/32 | [M - C₄H₈NO]⁺ (Loss of morpholine) |

| 174 | 40 | [C₆H₃Cl₂S]⁺ |

| 86 | 80 | [C₄H₈NO]⁺ (Morpholine fragment) |

| 56 | 90 | [C₃H₄N]⁺ |

Experimental Protocols

The following is a representative experimental protocol for the synthesis and characterization of this compound.

Synthesis

Methodological & Application

"4-(2,4-Dichlorophenylsulfonyl)morpholine in vitro assay protocols"

Beginning Investigation

I'm starting by searching for "4-(2,4-Dichlorophenylsulfonyl)morpholine in vitro assays" and "this compound mechanism of action". This will help me understand its biological activities and the types of assays it has been subjected to. I'll then move on to more specific searches, based on my findings.

Deepening the Search

I'm now diving into the specifics. I'm moving beyond the initial broad searches and focusing on "enzyme inhibition assay" and "cell viability protocol" related to this compound. I'm aiming to extract detailed experimental parameters, including concentrations, incubation times, and measurement techniques. Any quantitative data, like IC50 values, will be organized into a structured table for easy comparison. The goal is a comprehensive application note.

Expanding the Scope